tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2758004-76-9
VCID: VC11538483
InChI: InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)
SMILES:
Molecular Formula: C12H18IN3O2
Molecular Weight: 363.19 g/mol

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate

CAS No.: 2758004-76-9

Cat. No.: VC11538483

Molecular Formula: C12H18IN3O2

Molecular Weight: 363.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate - 2758004-76-9

Specification

CAS No. 2758004-76-9
Molecular Formula C12H18IN3O2
Molecular Weight 363.19 g/mol
IUPAC Name tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
Standard InChI InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key ORKAGOJKHOTYKV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NN2)I

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate reflects its bicyclic indazole scaffold substituted with an iodine atom at position 3 and a carbamate group at position 5. Key identifiers include:

PropertyValueSource
CAS No.2758004-76-9
Molecular FormulaC12H18IN3O2\text{C}_{12}\text{H}_{18}\text{IN}_{3}\text{O}_{2}
Molecular Weight363.19 g/mol
SMILESCC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NN2)I
InChIKeyORKAGOJKHOTYKV-UHFFFAOYSA-N

The presence of iodine enhances the compound’s utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, due to iodine’s favorable leaving-group properties .

Spectroscopic and Structural Data

The compound’s 3D conformation, derived from PubChem’s computed data, reveals a puckered tetrahydroindazole ring system with the carbamate group occupying an equatorial position . Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole) show characteristic shifts for aromatic protons (δ\delta 7.4–8.0 ppm) and tert-butyl groups (δ\delta 1.2–1.4 ppm) .

Synthesis and Synthetic Applications

Comparative Analysis with Analogues

Removing the iodine substituent yields tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate (PubChem CID 67316380) , which lacks halogen-mediated reactivity. The iodine atom in the 3-position significantly alters electronic properties, as evidenced by a 126 g/mol increase in molecular weight compared to the non-iodinated analogue .

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